4-Bromo-3,5-difluoroanisole
Overview
Description
Synthesis Analysis
The synthesis of related bromo and difluoroanisole derivatives involves advanced techniques to achieve high selectivity and yield. For example, a continuous, homogeneous bromination technology in a modular microreaction system has been developed for the synthesis of 4-bromo-3-methylanisole, showcasing high selectivity and control over by-products (Xie et al., 2020). Although this study focuses on a methyl variant, the methodology provides valuable insights into the synthesis of 4-Bromo-3,5-difluoroanisole by highlighting the effectiveness of bromination techniques in a controlled environment.
Molecular Structure Analysis
The molecular structures and conformational properties of difluoroanisoles have been extensively studied. For instance, research on 4-fluoroanisole and 3,4-difluoroanisole using gas electron diffraction and quantum chemical methods revealed the existence of planar conformers and provided detailed insights into the molecular geometry (Giricheva et al., 2004). This analysis aids in understanding the molecular structure of 4-Bromo-3,5-difluoroanisole by comparison, suggesting that the presence of bromo and difluoro groups significantly influences the compound's conformation and stability.
Chemical Reactions and Properties
The chemical reactivity and properties of 4-Bromo-3,5-difluoroanisole can be inferred from studies on similar compounds. Regiospecific allylic bromination techniques have been employed to synthesize various brominated and fluorinated compounds, showcasing the versatility and potential transformations of these molecules (Martins, 2002). These methodologies underline the reactive nature of bromo and difluoroanisoles, indicating that 4-Bromo-3,5-difluoroanisole can undergo a range of chemical reactions to form complex structures, making it an essential intermediate in organic synthesis.
Physical Properties Analysis
The study of molecular structure, conformation, and ideal gas thermodynamic properties of difluoroanisoles provides comprehensive insights into their physical properties (Dorofeeva et al., 2006). This research indicates that the presence of difluoro groups impacts the planarity, symmetry, and thermodynamic behavior of the molecules, suggesting that 4-Bromo-3,5-difluoroanisole possesses distinct physical properties that could influence its application in various chemical processes.
Chemical Properties Analysis
The chemical properties of 4-Bromo-3,5-difluoroanisole, such as reactivity, stability, and interactions with other compounds, can be derived from its structural analogs. The synthesis and application of bromo and difluoro derivatives in creating heterocycles and fluorinated compounds demonstrate the chemical versatility and potential utility of 4-Bromo-3,5-difluoroanisole in developing pharmaceuticals and materials (Martins et al., 2003).
Scientific Research Applications
Organic Photovoltaic Devices : 4-Bromoanisole, a related compound, effectively controls phase separation and purity in organic photovoltaic devices. It promotes aggregation of P3HT and improves morphology in polymer-polymer blends, which is crucial for the efficiency of these devices (Liu et al., 2012).
Synthesis in Microreaction Systems : A study demonstrated the successful synthesis of 4-bromo-3-methylanisole, which is chemically similar to 4-Bromo-3,5-difluoroanisole, in a modular microreaction system. This method achieved a 99.5% conversion rate and is used for producing black fluorane dye for thermal papers with minimal byproducts (Xie et al., 2020).
Synthesis of Heterocycles : Regiospecific allylic bromination of 4-methoxy-1,1,1-trihalo-3-alken-2-ones, which are structurally related to 4-Bromo-3,5-difluoroanisole, leads to the production of high-purity compounds useful for synthesizing heterocycles (Martins, 2002).
Toxicology Research : Research into the nephrotoxic potential of haloanilines, including compounds similar to 4-Bromo-3,5-difluoroanisole, revealed that 3,5-dihaloanilines are more potent nephrotoxicants in vitro than their 4-haloaniline isomers (Hong et al., 2000).
Antibacterial and Antioxidant Applications : A study on a chiral BODIPY-based fluorescent compound, which can be synthesized using similar compounds, showed potential as an active antibacterial and antioxidant candidate. This compound exhibited greater antioxidant activity than ascorbic acid (Alnoman et al., 2019).
Organometallic Synthesis : 1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound with a similar structural framework, serves as a versatile starting material in organometallic synthesis. It enables various useful reactions through intermediates such as phenylmagnesium, -lithium, and -copper (Porwisiak et al., 1996).
Spectroscopic Studies : 3,5-difluoroanisole, which shares a similar molecular structure, has been studied for its stable structure in the electronic excited state. Its Ar-containing complex formation has a weak influence on its properties, important in spectroscopic analysis (Zhang et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2-bromo-1,3-difluoro-5-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c1-11-4-2-5(9)7(8)6(10)3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJMNTXYFBBTFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369315 | |
Record name | 4-Bromo-3,5-difluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3,5-difluoroanisole | |
CAS RN |
202865-61-0 | |
Record name | 2-Bromo-1,3-difluoro-5-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202865-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3,5-difluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-3,5-difluoroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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